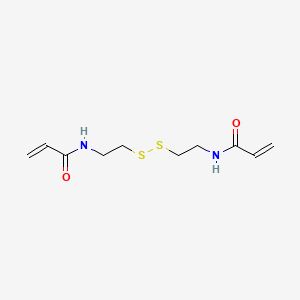

N,N'-Bis(acryloyl)cystamine

説明

The exact mass of the compound N,N'-Bisacrylylcystamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 328582. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

N-[2-[2-(prop-2-enoylamino)ethyldisulfanyl]ethyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S2/c1-3-9(13)11-5-7-15-16-8-6-12-10(14)4-2/h3-4H,1-2,5-8H2,(H,11,13)(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVKJGIZQFBFGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCSSCCNC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80209832 | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Sigma-Aldrich MSDS] | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15760 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

60984-57-8 | |

| Record name | N,N′-Bis(acryloyl)cystamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60984-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060984578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60984-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N,N'-Bisacrylylcystamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80209832 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-(dithiodi-2,1-ethanediyl)bis(acrylamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Bac Within Stimuli Responsive Polymer Systems

The importance of BAC is best understood within the broader context of stimuli-responsive polymers. These are advanced polymers that can exhibit significant property changes in response to environmental stimuli such as temperature, pH, light, or, in the case of BAC-containing polymers, redox conditions. mdpi.comrsc.org This responsiveness allows for the design of materials with dynamic and controllable behavior.

Redox-responsive materials are a class of stimuli-responsive systems designed to react to changes in the surrounding oxidation-reduction potential. mdpi.com This functionality is often achieved by incorporating redox-active moieties, such as disulfide bonds, into the polymer structure. nih.govresearchgate.net The significance of these materials lies in their ability to respond to specific biological environments. For instance, the intracellular environment of a cell is significantly more reducing than the extracellular space, primarily due to a high concentration of the tripeptide glutathione (B108866) (GSH). nih.govnih.govpace.edu

This redox potential difference between extracellular and intracellular environments makes disulfide-containing polymers highly promising for applications like targeted drug delivery. nih.govnih.gov A polymer carrier containing disulfide links can remain stable in the bloodstream but will readily break apart upon entering a cell, releasing its therapeutic cargo. nih.gov This targeted release mechanism is particularly advantageous in cancer therapy, where the glutathione concentration inside tumor cells is markedly higher than in healthy cells. nih.govpace.edu

The disulfide bond (S-S) is a key functional group that imparts both biodegradability and dynamic character to polymer networks. nih.govresearchgate.net Unlike robust carbon-carbon backbones, the disulfide linkage can be cleaved under mild reducing conditions, such as those found within cells, breaking the polymer network down into smaller, more easily cleared fragments. nih.govacs.org This "on-demand" degradation is a highly sought-after feature for temporary medical implants and drug delivery vehicles, as it avoids the need for surgical removal and minimizes long-term accumulation in the body. acs.orgresearchgate.net

Furthermore, the thiol-disulfide exchange reaction is reversible. mdpi.comipfdd.de Cleaved disulfide bonds (thiols) can reform under oxidizing conditions, allowing for the creation of dynamic and self-healing materials. This reversible crosslinking enables hydrogels, for example, to repeatedly switch between a swollen (degraded) and a shrunken (crosslinked) state or to repair mechanical damage. ipfdd.denih.gov This dynamic nature opens up possibilities for reusable sensors, actuators, and adaptive materials. ipfdd.de

Historical Perspective of Bac Utilization in Polymer Synthesis

The use of N,N'-Bis(acryloyl)cystamine as a commercially available, redox-responsive crosslinker has been documented in the synthesis of hydrogels and other polymeric materials for several years. pubcompare.ainih.gov Early research focused on incorporating BAC into polyacrylamide and poly(N-isopropylacrylamide) (PNIPAM) hydrogels to create systems that could be degraded by reducing agents like dithiothreitol (B142953) (DTT) or glutathione (B108866). rsc.orgpace.edu These initial studies established BAC as a reliable and effective tool for introducing redox sensitivity into polymer networks.

Over time, the application of BAC expanded to more complex systems. Researchers began to utilize it in the fabrication of nanogels, which are nanoscale hydrogel particles. mdpi.comresearchgate.net These BAC-crosslinked nanogels were investigated for their potential in drug delivery, leveraging their ability to degrade and release encapsulated substances in response to intracellular reducing conditions. nih.govresearchgate.net More recently, the focus has shifted towards creating dual- or multi-responsive materials by combining BAC with other stimuli-responsive monomers. For example, nanogels have been developed that respond to both pH and redox potential, offering more sophisticated control over their behavior. mdpi.commdpi.com

Current Research Trends and Future Outlook for Bac Based Materials

Free Radical Polymerization Techniques with BAC

Free radical polymerization is a common method for creating polymers from BAC. This process can be initiated in several ways, each with its own advantages and disadvantages.

Conventional Thermal Initiation Approaches

Thermal initiation is a traditional method for starting the free radical polymerization process. However, when used with BAC, it presents certain challenges that can affect the final properties of the polymer network.

Conventional, thermally-initiated free radical precipitation polymerization of BAC can lead to undesirable side reactions. nih.gov High temperatures can cause the homolytic cleavage of the disulfide bond in BAC, which results in the formation of sulfur radicals. nih.gov These sulfur radicals can then participate in chain-transfer reactions, leading to uncontrolled chain-branching and self-cross-linking. nih.gov This process can disrupt the integrity of the disulfide bond, which is crucial for the intended degradable nature of the polymer. nih.gov

These side reactions create a more complex and less controlled polymer network architecture. nih.gov The resulting polymers may exhibit altered degradation profiles and mechanical properties compared to what was originally intended.

A significant consequence of the side reactions that occur during thermal initiation is the formation of a non-degradable polymer network. nih.gov Even after the intended cleavage of the disulfide bonds, the network can remain intact due to the presence of these additional, non-degradable cross-links formed through self-cross-linking reactions. nih.govnih.gov This retention of a cross-linked network fundamentally undermines the purpose of using a cleavable cross-linker like BAC, which is to create a material that can be fully degraded under specific conditions. nih.gov

| Polymerization Method | Key Challenge | Outcome |

| Conventional Thermal Initiation | Uncontrolled chain-branching and self-cross-linking | Formation of non-degradable networks after disulfide bond cleavage |

Redox-Initiated Aqueous Precipitation Polymerization

To overcome the challenges associated with thermal initiation, redox-initiated aqueous precipitation polymerization has emerged as a superior method for synthesizing BAC-crosslinked polymers. nih.gov This technique offers better control over the polymerization process, leading to materials with more predictable and desirable properties.

Redox-initiated polymerization, which utilizes a redox pair as the radical source, allows for the reaction to proceed at lower temperatures. nih.govresearchgate.net This reduction in temperature minimizes the side reactions that disrupt the disulfide bond, such as homolytic cleavage and subsequent chain-transfer reactions. nih.govsci-hub.box As a result, the disulfide bonds within the polymer network are more stable and remain intact during synthesis. nih.govnih.gov This enhanced stability ensures that the polymer's degradability is preserved, as the network will break down as intended upon exposure to a reducing agent. nih.gov

The ability to conduct polymerization at lower temperatures is a key advantage of redox-initiated methods. researchgate.netscispace.com For instance, the use of a redox initiator pair allows polymerization to occur at temperatures that are not high enough to induce the unwanted side reactions seen with thermal initiation. nih.gov This low-temperature approach is critical for preserving the integrity of the disulfide cross-links, ultimately leading to the successful synthesis of completely degradable microgels. scispace.com This strategy has been shown to produce microgels that are free of the self-cross-linking issues that plague thermally initiated systems. scispace.com

| Polymerization Method | Advantage | Outcome |

| Redox-Initiated Aqueous Precipitation Polymerization | Low-temperature process | Enhanced stability of disulfide bonds, leading to completely degradable networks |

Controlled Polymerization Techniques

Controlled polymerization techniques are crucial for synthesizing polymers with well-defined architectures, predictable molecular weights, and low dispersity. monash.edu Among these, Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization has been effectively utilized for creating complex polymer structures incorporating BAC. researchgate.net

RAFT polymerization is a versatile form of reversible deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with complex architectures and high end-group fidelity. researchgate.netmonash.edu This technique has been employed to prepare thermo- and redox-responsive hyperbranched copolymers by the statistical copolymerization of N-isopropylacrylamide (NIPAM) and this compound (BAC). researchgate.net RAFT has also been instrumental in the synthesis of core cross-linked star (CCS) polymers where BAC acts as the cross-linker in a dispersion polymerization system. researchgate.net

A significant advantage of using RAFT polymerization is the ability to exert control over the molecular weight and the degree of branching of the resulting polymer. researchgate.net Kinetic studies of the RAFT copolymerization of NIPAM and BAC have demonstrated that the molecular weight of the resulting poly(NIPAM-co-BAC) increases progressively throughout the polymerization process. researchgate.net This control is a hallmark of living polymerization processes and allows for the tailoring of polymer properties for specific applications. researchgate.net

Table 2: RAFT Polymerization of NIPAM and BAC

| Polymerization Technique | Monomers | Result | Controlled Parameters |

| RAFT Polymerization | N-isopropylacrylamide (NIPAM), this compound (BAC) | Thermo- and redox-responsive hyperbranched copolymers | Molecular weight, Degree of branching |

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Specific Monomer Systems Incorporating BAC

This compound is a versatile cross-linker that has been incorporated into a wide range of monomer systems to impart biodegradability.

Poly(N-isopropylacrylamide) (PNIPAM) Systems : BAC is frequently used as a cross-linker in the polymerization of N-isopropylacrylamide (NIPAM) to create thermoresponsive and degradable nanogels and microgels. rsc.orgresearchgate.net

Core-Shell Nanogels : In more complex architectures, BAC has been used to cross-link both the core and shell of nanogels made from N-isopropylmethacrylamide (NIPMAM) and N-isopropylacrylamide (NIPAM). rsc.orgnih.gov

Acrylamide (B121943)/Acrylonitrile (B1666552) Copolymers : BAC serves as a cross-linker in the inverse suspension copolymerization of acrylamide and acrylonitrile to form degradable microgels. pace.edudigitellinc.com

Core Cross-linked Star (CCS) Polymers : It is used to form the cross-linked core in star polymers where the arms are composed of monomers like poly(ethylene glycol) methyl ether methacrylate (B99206) (PEGMA), 2-(dimethylamino)ethyl methacrylate (DMAEMA), or N,N-dimethylacrylamide (PDMA). researchgate.net

Poly[N-(2-hydroxypropyl) methacrylamide] (PHPMA) Nanogels : BAC is utilized as a biodegradable cross-linker in the dispersion polymerization synthesis of hydrophilic PHPMA nanogels. mdpi.com

Galactomannan-based Hydrogels : BAC has been grafted with acrylamide onto galactomannan (B225805) to synthesize highly elastic and reduction-responsive degradable hydrogels. researchgate.net

Poly(N-isopropylacrylamide) (PNIPAM) and Poly(N-isopropylmethacrylamide) (PNIPMAM) Systems

This compound is extensively utilized as a biodegradable crosslinker in the creation of Poly(N-isopropylacrylamide) (PNIPAM) and Poly(N-isopropylmethacrylamide) (PNIPMAM) based nanogels and hydrogels. rsc.orgscispace.com These polymers are well-known for their thermoresponsive properties, exhibiting a volume phase transition temperature (VPTT) in aqueous solutions. rsc.org For PNIPAM, this transition occurs at approximately 32-33°C, close to human body temperature, making these materials highly attractive for biomedical applications. rsc.orgnih.gov The incorporation of BAC allows for the development of stimuli-responsive materials that can degrade in specific environments, such as the intracellular space where the concentration of reducing agents like glutathione is significantly higher. rsc.org

Synthesis of these systems often involves free radical polymerization. nih.gov However, traditional thermally-initiated methods can sometimes lead to incomplete degradability due to side reactions. rsc.org To address this, low-temperature redox-initiated polymerization techniques have been developed, which can result in fully degradable nanogels. rsc.org

Core-Shell Nanogel Architectures

A sophisticated approach in this area is the synthesis of core-shell nanogels, where different thermoresponsive polymers form distinct domains within a single nanoparticle. rsc.orgresearchgate.net For instance, nanogels with a PNIPMAM core and a PNIPAM shell have been fabricated using BAC as a crosslinker in both the core and the shell. nih.gov This architecture allows for tunable aggregation behavior and degradation profiles. rsc.org

The synthesis is typically a sequential process. First, the core is polymerized from PNIPMAM monomers and BAC. Subsequently, a shell of PNIPAM and BAC is polymerized around this core. rsc.orgresearchgate.net This method allows for precise control over the properties of the resulting nanogel. The degradation of these core-shell structures has been studied in detail, revealing that they may degrade more slowly than their single-composition counterparts, a phenomenon potentially attributed to a higher degree of self-crosslinking in the shell. nih.gov

| Parameter | Description | Reference |

| Core Monomer | N-isopropylmethacrylamide (NIPMAM) | rsc.org |

| Shell Monomer | N-isopropylacrylamide (NIPAM) | rsc.org |

| Crosslinker | This compound (BAC) | rsc.orgnih.gov |

| Synthesis Method | Sequential free radical dispersion polymerization | rsc.orgnih.gov |

| Key Feature | Tunable aggregation and degradation behavior | rsc.org |

Copolymer Systems

BAC is also integral to the formation of copolymer systems involving PNIPAM and other monomers. For example, copolymers of N-isopropylacrylamide (NIPAAm) and acrylic acid (AA) have been synthesized using BAC as a crosslinker through emulsion polymerization to create nanogels. mdpi.com These PNA-BAC NGs (poly(N-isopropylacrylamide-co-acrylic acid) nanogels) exhibit both thermo- and pH-responsiveness. mdpi.com

Another example involves the copolymerization of NIPAM with biodegradable crosslinkers like poly(ε-caprolactone) dimethacrylate (PCLDMA) in conjunction with BAC. mdpi.com This approach aims to enhance the biocompatibility and biodegradability of the resulting hydrogels. mdpi.com Furthermore, thermo/redox/pH-responsive nanogels have been prepared by the in situ polymerization of NIPAM and N,N'-dimethylaminoethyl methacrylate (DMAEMA) with BAC as the crosslinker. nih.gov These multi-responsive systems demonstrate the versatility of BAC in creating complex, functional materials. nih.gov

Acrylamide and Acrylonitrile Co-polymerization

This compound is employed as a crosslinker in the synthesis of poly(acrylamide-co-acrylonitrile) microgels. pace.edu These microgels are designed to be degradable and are synthesized via an inverse suspension polymerization method. pace.edu In this process, acrylamide and acrylonitrile monomers are thermally co-polymerized with BAC, which introduces disulfide bridges into the polymer network. pace.edu

The resulting microgels are spherical and can be degraded in the presence of reducing agents like glutathione. pace.edu The kinetics of this degradation process have been quantitatively studied, providing insights into the mechanism of disulfide bond cleavage within the microgel structure. pace.edu For comparative studies, non-degradable control microgels are often synthesized using N,N'-methylene-bis-acrylamide (MBA) as the crosslinker. pace.edu

| Monomers | Crosslinker | Polymerization Method | Resulting Structure | Key Property | Reference |

| Acrylamide, Acrylonitrile | This compound (BAC) | Inverse suspension polymerization | Spherical microgels | Reductively degradable | pace.edu |

| Acrylamide, Acrylonitrile | N,N'-methylene-bis-acrylamide (MBA) | Inverse suspension polymerization | Spherical microgels | Non-degradable (control) | pace.edu |

Poly(acrylic acid) (PAA) Based Gels

The disulfide-containing crosslinker this compound can be used to create poly(acrylic acid) (PAA) based microgels that are both pH-sensitive and degradable. researchgate.net The synthesis of these microgels can be achieved through methods like distillation polymerization. researchgate.net The incorporation of carboxylic acid groups from the acrylic acid imparts pH-sensitivity, causing the microgel to swell or shrink in response to changes in pH. researchgate.net The disulfide bonds from BAC provide the capacity for degradation. researchgate.net

In some formulations, these PAA-BAC microgels have been used to immobilize gold nanoparticles, creating a composite material with enzymatic-like activity. researchgate.net The synthesis of cross-linked PAA nanogels can also be performed in an aqueous environment using precipitation polymerization, although this has more commonly been demonstrated with non-degradable crosslinkers like N,N'-methylenebisacrylamide (BIS). nih.gov

Chitosan (B1678972) and its Derivatives (e.g., Carboxymethyl Chitosan)

This compound is utilized in the development of hydrogels and nanogels based on chitosan and its derivatives, such as carboxymethyl chitosan (CMCS). nih.govresearchgate.net These materials are of interest due to the inherent biocompatibility, biodegradability, and antibacterial properties of chitosan. patsnap.com

One approach involves the creation of a double network hydrogel. A nanocomposite hydrogel was fabricated from carboxymethyl chitosan (CMCTs), graphene oxide (GO), and poly(N-isopropylacrylamide) (PNIPAm) through a one-pot in situ free radical polymerization initiated by UV light. nih.gov In this system, N-(3-dimethylaminopropyl)-N-ethylcarbodiimidehydrochloride (EDC) and BAC were used as crosslinkers. nih.gov

In another method, modified carboxymethyl chitosan nanogels are prepared by first synthesizing methacryloyl carboxymethyl chitosan. patsnap.com This is followed by free radical polymerization with BAC acting as the crosslinking agent. patsnap.com Reduction-responsive zwitterionic nanogels have also been prepared from carboxymethyl chitosan using BAC as the crosslinker, which have shown to have excellent non-fouling properties. researchgate.net

Hydroxypropyl Cellulose (B213188) Based Nanogels

Multiresponsive nanogels have been synthesized using hydroxypropyl cellulose (HPC) as a template for the crosslinking of methacrylic acid (MAA) with this compound (BAC). nih.govconicet.gov.ar This method allows for the creation of nanogels that are responsive to both pH and redox conditions. nih.gov The composition of the nanogel, particularly the amount of BAC, can be varied to tune its properties. nih.gov A higher proportion of BAC has been shown to increase mucus binding and promote controlled release in a reductive environment. nih.gov For comparison, similar nanogels have been prepared using the non-degradable crosslinker N,N'-methylenebis(acrylamide) (BIS). nih.gov

| Component | Role | Reference |

| Hydroxypropyl cellulose (HPC) | Template | nih.govconicet.gov.ar |

| Methacrylic acid (MAA) | Monomer | nih.govconicet.gov.ar |

| This compound (BAC) | Redox-responsive crosslinker | nih.govconicet.gov.ar |

| N,N'-methylenebis(acrylamide) (BIS) | Non-degradable crosslinker (for comparison) | nih.gov |

Galactomannan-Poly(acrylamide) Grafting

A responsive and degradable hydrogel with high elasticity has been synthesized using galactomannan (GA), this compound (BAC), and acrylamide through a graft polymerization process in an aqueous solution. nih.gov The mechanical properties of these hydrogels can be tailored by adjusting the concentration of galactomannan. nih.gov For instance, one variation of this hydrogel demonstrated an optimal strength of 80 kPa and a fracture elongation of 340%. researchgate.net

The synthesis involves the dissolution of GA in a sodium hydroxide/urea solution, followed by the addition of acrylamide and BAC. The polymerization is initiated by adding an ammonium (B1175870) persulfate solution and stirring at a controlled temperature. The resulting hydrogel is then purified by dialysis to remove any unreacted monomers and initiators.

These hydrogels exhibit a porous, three-dimensional network structure, as observed through scanning electron microscopy. nih.govresearchgate.net The presence of the disulfide bonds from the BAC crosslinker imparts redox-responsive degradability to the hydrogel. nih.gov This means the hydrogel can be broken down in the presence of a reducing agent. nih.gov This characteristic, combined with the material's high elasticity, makes it a promising candidate for applications in drug delivery, tissue engineering, and as a scaffold for the extracellular matrix. nih.govresearchgate.net

Poly(ethylene oxide)-b-poly(N-isopropylacrylamide) (PEO-b-PNIPAAm) Block Copolymers

The synthesis of poly(ethylene oxide)-b-poly(N-isopropylacrylamide) (PEO-b-PNIPAAm) block copolymers can incorporate this compound (BAC) as a biodegradable crosslinker. byu.edu This process typically involves free radical polymerization initiated by cerium (IV) ions, which extract a hydrogen atom from the hydroxyl end of the PEO chains. byu.edu This creates a macroinitiator that then initiates the polymerization of N-isopropylacrylamide (NIPAAm) and the crosslinker BAC. byu.edu

The reaction is usually carried out in an aqueous solution under a nitrogen atmosphere. byu.edu Methoxypoly(ethylene glycol), NIPAAm, and BAC are dissolved in water, and the polymerization is started by adding a solution of ammonium cerium nitrate. byu.edu As the polymerization proceeds and the temperature is above the lower critical solution temperature (LCST) of PNIPAAm, the newly formed block copolymers self-assemble into micelles. byu.edu The hydrophobic PNIPAAm and BAC are sequestered in the core of these micelles, leading to a polymerization within the micellar structures. byu.edu

These resulting micelle-like nanoparticles with crosslinked cores are stable upon dilution and have potential applications as drug delivery carriers. nih.gov The presence of the biodegradable BAC crosslinker allows for the eventual degradation of the nanoparticles in a reducing environment. nih.gov The size of these nanoparticles can be controlled by varying the amount of BAC used during polymerization, with diameters typically under 150 nm when the BAC concentration is between 0.2 and 0.75 wt% relative to NIPAAm. nih.gov

DNA-Polymer Hybrid Hydrogels

This compound (BAC) is utilized as a reductively-cleavable crosslinker in the synthesis of programmable DNA-polymer hybrid hydrogels. rsc.org These hydrogels are designed to respond to both specific DNA sequences and non-specific environmental triggers like reducing agents. rsc.org

The synthesis involves the copolymerization of acrylamide with two types of crosslinkers: a DNA hybrid crosslinker and BAC. rsc.org The DNA crosslinker is formed by hybridizing two complementary oligonucleotides that have been modified with polymerizable methacrylamide (B166291) groups. rsc.org The polymerization is initiated using an ammonium persulfate and tetramethylethylenediamine (TEMED) system. rsc.org

The resulting hydrogel possesses a dual crosslinking system. The DNA crosslinks can be broken by the introduction of a specific "displacer" DNA strand that is fully complementary to one of the strands in the crosslink, leading to a competitive displacement reaction. rsc.org The disulfide bonds within the BAC crosslinker can be cleaved by a reducing agent, providing a second mechanism for hydrogel degradation. rsc.org This dual-responsive nature allows for programmable control over the hydrogel's physical properties, such as its rheological characteristics and pore size, making it a promising material for applications in sensing and controlled release. rsc.org

Chemical Modifications and Functionalization with BAC

Integration of Thiol Functionalities for Bioconjugation and Controlled Assembly

The incorporation of this compound (BAC) into polymer networks provides a straightforward method for introducing thiol functionalities. nih.gov The disulfide bond within the BAC molecule can be cleaved under reducing conditions, exposing two thiol groups. nih.gov This feature is particularly useful in the design of materials for bioconjugation and the controlled assembly of micro- and nanostructures. nih.gov

For instance, thermoresponsive microgels composed of poly(N-isopropylmethacrylamide) crosslinked with BAC demonstrate complete erosion in the presence of a reducing agent. nih.gov When these microgels are co-crosslinked with a non-degradable crosslinker, the cleavage of the BAC disulfide bonds results in the swelling of the particles and the presentation of reactive thiol groups on their surface. nih.gov These pendant thiol groups can then be used to conjugate thiol-reactive probes or to form reversible networks by assembling particles through disulfide linkages. nih.gov This approach allows for the creation of functional materials with tunable properties for applications in drug delivery and diagnostics.

Modification with Folic Acid for Targeted Delivery

This compound (BAC) is a key component in the development of multi-stimuli responsive microspheres designed for targeted drug delivery. nih.gov These microspheres can be functionalized with folic acid (FA) to specifically target cancer cells that overexpress folate receptors. nih.gov

One synthetic approach involves a two-stage distillation-precipitation polymerization. nih.gov In this process, microspheres are created with a core-shell structure, where BAC is incorporated as a crosslinker. nih.gov The presence of BAC imparts redox-responsive degradability to the microspheres, meaning they can be broken down by reducing agents like glutathione, which is found in higher concentrations inside cancer cells. nih.gov Following the polymerization, the surface of the microspheres is modified with folic acid. nih.gov

The resulting FA-conjugated microspheres exhibit pH, temperature, and redox sensitivity, allowing for controlled drug release in response to multiple stimuli. nih.gov For example, doxorubicin-loaded, FA-conjugated microspheres have shown enhanced delivery to MCF-7 breast cancer cells compared to non-functionalized microspheres. nih.gov This targeted approach, combined with the controlled release mechanism, makes these BAC-containing microspheres a promising platform for anti-cancer drug delivery. nih.gov

Dynamic Bonding with Ag@polydopamine Crosslinkers

A multifunctional hydrogel sensor has been developed by polymerizing acrylamide (AM) with this compound (BAC) dynamically crosslinked with silver-modified polydopamine (PDA) nanoparticles (Ag@PDA). researchgate.netnih.gov This innovative approach creates a hydrogel, referred to as PAM/BA-Ag@PDA, with a combination of desirable mechanical, conductive, and biological properties. researchgate.netnih.gov

The BA-Ag@PDA nanoparticles serve as high-functionality crosslinkers and introduce multiple interactions within the polyacrylamide network. researchgate.netnih.gov This results in a hydrogel with significantly enhanced tensile and compressive strength, improved conductivity, and excellent near-infrared (NIR) light-triggered self-healing capabilities. researchgate.netnih.gov The dynamic nature of the crosslinking allows the hydrogel to be stretchable and self-healing. researchgate.net

Furthermore, the presence of PDA provides the hydrogel with inherent tissue adhesiveness and antioxidant properties, while the silver nanoparticles contribute to its antibacterial activity. nih.gov These characteristics make the PAM/BA-Ag@PDA hydrogel a promising material for wearable sensors that can conformally adhere to the skin and monitor both subtle and large-scale movements for healthcare applications. nih.gov

Redox-Responsive Degradation

The core of the degradation mechanism for BAC-cross-linked materials lies in the redox-responsive nature of the disulfide bond. rsc.org This bond is stable under normal physiological conditions but can be readily cleaved in the presence of reducing agents. rsc.orgnih.gov This targeted degradation is a key feature for applications such as drug delivery, where the material is intended to break down and release its payload in specific cellular environments. nih.gov

The disulfide bond in the this compound (BAC) cross-linker is susceptible to cleavage by various reducing agents. nih.gov This cleavage breaks the cross-links within the polymer network, leading to the degradation of the material. mpbio.commpbio.com The efficiency and rate of this degradation can be influenced by the type and concentration of the reducing agent present. digitellinc.com

Cleavage of Disulfide Bonds by Reducing Agents

Role of Glutathione (GSH) in Physiological Environments

Glutathione (GSH) is a naturally occurring tripeptide that plays a crucial role as a major intracellular reducing agent in the body. rsc.orgusm.edu Its concentration is significantly higher within cells (0.5–10 mM) compared to the extracellular environment (2–20 μM). rsc.org This concentration gradient makes GSH a key trigger for the degradation of BAC-cross-linked materials specifically within the intracellular space. rsc.orgnih.gov The cleavage of disulfide bonds by GSH is a thiol-disulfide exchange reaction, which effectively breaks down the hydrogel network. nih.govnih.gov The rate of degradation has been shown to be dependent on the GSH concentration, with higher concentrations leading to faster material breakdown. pace.edunih.gov This characteristic is particularly advantageous for applications targeting cancer cells, which often exhibit elevated GSH levels compared to normal cells. nih.govpace.edu

Dithiothreitol (B142953) (DTT) as a Model Reducing Agent

Dithiothreitol (DTT) is a strong reducing agent commonly used in laboratory settings to mimic the reducing environment of the cell and to study the degradation of disulfide-containing materials. nih.govnih.govmpbio.com It is effective at cleaving the disulfide bridge in this compound, leading to the dissolution of the cross-linked matrix. mpbio.commpbio.comsigmaaldrich.com DTT is often preferred over other reducing agents like 2-mercaptoethanol (B42355) due to its lower toxicity and pungency. mpbio.comsigmaaldrich.com Studies have shown that DTT can induce the complete dissolution of BAC-cross-linked hydrogels, making it a valuable tool for characterizing their degradation behavior and for applications requiring the release of embedded components. nih.govmpbio.com

N-acetylcysteine (NAC)

N-acetylcysteine (NAC) is another reducing agent capable of cleaving the disulfide bonds in BAC-cross-linked polymer networks. nih.govresearchgate.net Like glutathione and DTT, NAC can induce the degradation of these materials, contributing to the understanding of their redox-responsive behavior. nih.gov

Degradation Pathways

Diffusion-Driven Swelling and Dissolution-Driven Erosion

The degradation of BAC-cross-linked materials in the presence of reducing agents is characterized by two overlapping processes: diffusion-driven swelling and dissolution-driven erosion. pace.edunih.govmdpi.com Initially, the reducing agent diffuses into the bulk of the hydrogel, causing a partial de-cross-linking of the polymer network. This leads to a slow increase in the size of the material, a phenomenon known as swelling. pace.edunih.gov

Data Tables

Table 1: Reducing Agents for BAC-Cross-Linked Material Degradation

| Reducing Agent | Description | Key Findings |

| Glutathione (GSH) | A major intracellular antioxidant and reducing agent found in physiological environments. rsc.org | Degradation rate is dependent on GSH concentration, with higher levels in cancer cells leading to faster breakdown. nih.govpace.edu |

| Dithiothreitol (DTT) | A strong, model reducing agent used in vitro to mimic cellular reducing conditions. nih.govnih.govmpbio.com | Effectively cleaves disulfide bonds in BAC, causing the dissolution of the hydrogel matrix. mpbio.commpbio.comsigmaaldrich.com |

| N-acetylcysteine (NAC) | A reducing agent capable of cleaving disulfide bonds in BAC-cross-linked materials. nih.gov | Contributes to the redox-responsive degradation of the polymer network. nih.govresearchgate.net |

Table 2: Degradation Pathways of BAC-Cross-Linked Materials

| Degradation Pathway | Description | Key Characteristics |

| Diffusion-Driven Swelling | The initial phase of degradation where the reducing agent diffuses into the hydrogel, causing partial de-cross-linking and an increase in material size. pace.edunih.gov | A slower process that results from the partial cleavage of disulfide bonds within the bulk of the material. pace.edunih.gov |

| Dissolution-Driven Erosion | The subsequent phase where complete cleavage of disulfide bonds at the surface leads to the release of polymer chains into the solution. pace.edunih.gov | A faster process characterized by a decrease in the material's mass and fluorescence intensity. pace.edunih.gov |

Compound Names

Initial Surface Erosion Followed by Bulk Degradation

One observed degradation mechanism for materials cross-linked with this compound involves an initial phase of surface erosion, which is then followed by a period of bulk degradation. researchgate.net This process is distinct from materials that degrade uniformly throughout the bulk from the start. wikipedia.org In surface erosion, the polymer degrades from the exterior, meaning the core of the material remains intact until the surrounding material has eroded. wikipedia.org Conversely, bulk erosion involves degradation occurring throughout the entire material simultaneously. wikipedia.org

For BAC-cross-linked nanogels, this dual mechanism has been demonstrated through dynamic light scattering (DLS) and quartz crystal microbalance (QCM) analyses. researchgate.net DLS measurements showed that upon exposure to reducing conditions, the hydrodynamic diameter of the nanogels initially decreases, which is indicative of surface erosion. researchgate.net Following this initial phase, the hydrodynamic diameter begins to increase. researchgate.net This subsequent swelling is a result of bulk degradation, where the cleavage of disulfide cross-links within the core of the nanogels leads to the imbibing of water and an expansion of the remaining network structure. researchgate.net

This complex process can be summarized in the following stages:

Bulk Degradation and Swelling: The degradation process proceeds into the interior of the nanogel, causing the polymer network to swell as cross-links are broken. researchgate.net This results in a simultaneous loss of mass and absorption of water. researchgate.net

The table below details the observed changes in hydrodynamic diameter, which supports this degradation model.

| Time Point | Observed Phenomenon | Effect on Hydrodynamic Diameter | Underlying Mechanism |

| Initial | Surface Erosion | Decrease | Degradation is localized to the nanogel exterior. researchgate.net |

| Subsequent | Bulk Degradation & Swelling | Increase | Cleavage of internal cross-links leads to network expansion. researchgate.net |

Two-Step Degradation: Expansion and Outward Diffusion of Cleaved Chains

Another model describing the degradation of BAC-cross-linked materials, particularly in microgels, is a two-step process characterized by simultaneous swelling and erosion. pace.edudntb.gov.uanih.govresearchgate.net This mechanism involves an initial expansion of the microgel due to a reduction in cross-linking density, followed by the degradation and outward diffusion of the now-cleaved polymer chains. digitellinc.com

This process has been quantitatively studied using confocal microscopy, revealing two distinct but overlapping kinetic profiles: pace.edudntb.gov.uanih.gov

Diffusion-Driven Swelling: A relatively slow increase in the size of the microgel occurs. This is attributed to the partial de-cross-linking within the bulk of the material, allowing the polymer network to expand. pace.edunih.govresearchgate.net

Dissolution-Driven Erosion: A faster process characterized by a decrease in the fluorescence intensity of labeled microgels. pace.edudntb.gov.ua This corresponds to the complete cleavage of disulfide bonds at the microgel's surface, leading to the release and outward diffusion of soluble, uncleaved polymer chains into the surrounding solution. pace.edudntb.gov.uanih.gov

Essentially, the swelling is slower than the degradation and erosion process. digitellinc.com These distinct kinetics suggest that while the entire network is being partially compromised (leading to swelling), the complete breakdown and release of material primarily happens at the surface. pace.edudntb.gov.ua

Factors Influencing Degradation Kinetics

The rate at which BAC-cross-linked materials degrade is not constant but is significantly influenced by a variety of factors. These include the chemical environment, such as the concentration of reducing agents and pH, as well as the structural properties of the material itself, like monomer ratios in complex systems and the thermal history of the disulfide bonds.

Concentration of Reducing Agents

The concentration of the reducing agent is a primary factor controlling the degradation kinetics of BAC-cross-linked materials. pace.eduresearchgate.netdigitellinc.com The disulfide bonds in BAC are cleaved in the presence of reducing agents like dithiothreitol (DTT) and glutathione (GSH). pace.eduresearchgate.net

Studies have shown a clear concentration-dependent relationship:

High Concentrations: At high concentrations of reducing agents (e.g., 100 mM DTT or 128 mM GSH), the degradation of poly(acrylamide-acrylonitrile-co-N,N'-bis(acryloyl)cystamine) microgels is extremely rapid, to the point where intermediate states are difficult to observe. pace.edu In the presence of 10 mM DTT, BAC-crosslinked nanogels degraded completely within 40 minutes. researchgate.net

Lower Concentrations: At lower concentrations, the degradation proceeds more slowly, allowing for detailed kinetic analysis. pace.edu For instance, the degradation kinetics of microgels have been quantitatively studied across a wide range of glutathione concentrations, from 0.06 to 91.8 mM. pace.edudntb.gov.uanih.govresearchgate.net In a 10 mM glutathione solution, nanogels showed a 72.0 ± 5.8% decline in normalized count rate after 50 minutes, a significantly slower rate than with DTT. researchgate.net

This dependence is critical for applications where degradation speed needs to be tuned. The different degradation rates in DTT versus glutathione, a major intracellular antioxidant, highlight the potential for designing materials that respond differently to various biological environments. researchgate.netpace.eduresearchgate.net

The table below summarizes findings on the effect of different reducing agents and their concentrations on degradation time.

| Reducing Agent | Concentration | Material System | Observation | Source |

| Dithiothreitol (DTT) | 10 mM | Nanogels | Complete degradation in ~40 minutes. researchgate.net | researchgate.net |

| Glutathione (GSH) | 10 mM | Nanogels | Slower degradation; 72% decline after 50 minutes. researchgate.net | researchgate.net |

| Glutathione (GSH) | 0.06 - 91.8 mM | Microgels | Degradation kinetics are strongly dependent on concentration. pace.eduresearchgate.net | pace.eduresearchgate.net |

pH Environment

The pH of the surrounding environment also plays a role in the degradation kinetics of BAC-cross-linked materials. digitellinc.com While the primary degradation mechanism is the reduction of the disulfide bond, the efficiency of this reaction can be influenced by pH.

The degradation rate of BAC-crosslinked microgels has been observed to depend on the pH of the medium. digitellinc.com The pH can affect the activity of reducing agents and the stability of the polymer network itself. asm.orgmdpi.com For instance, the ionization state of both the polymer matrix and the reducing agent can be altered by pH, which in turn can affect their interaction and the rate of disulfide cleavage. mdpi.com In some ceramic materials, a basic pH environment can lead to a more severe breakdown of the silica (B1680970) network compared to acidic or neutral conditions. nih.gov While the chemistry is different, it illustrates the powerful role pH can play in material degradation. For some enzymes, activity increases with pH, peaking at alkaline levels, demonstrating that environmental pH is a critical factor in the rate of biological and chemical processes. asm.org

Monomer Ratio in Core-Shell Systems

In more complex architectures like core-shell nanogels, the ratio of monomers in the core and shell can influence degradation behavior. researchgate.net These systems, which might combine a poly(N-isopropylmethacrylamide) core with a poly(N-isopropylacrylamide) shell, both cross-linked with BAC, show different degradation profiles compared to single-composition nanogels. researchgate.netnih.gov

Influence of Synthesis Temperature on Disulfide Stability

The temperature used during the synthesis of BAC-cross-linked materials is a critical factor that affects the stability and subsequent degradability of the disulfide bonds. mdpi.comnih.gov The method of polymerization, particularly the initiation temperature, can lead to significant differences in the final network structure.

It has been shown that conventional, thermally-initiated free-radical polymerization can lead to uncontrolled side reactions. nih.gov These reactions can include chain-branching and self-cross-linking, which can disrupt the central disulfide bond of the BAC molecule and create a non-degradable network. nih.gov Consequently, particles synthesized via these high-temperature methods may retain a cross-linked structure even after exposure to reducing agents intended to cleave the disulfide bonds. nih.gov

In contrast, using a redox-initiated polymerization approach at lower temperatures can improve the stability of the disulfide bond. nih.gov This leads to particles that demonstrate complete erosion in response to reducing conditions. nih.gov A decrease in reaction temperature during some chemical syntheses can lead to a significant decrease in the yield of the desired disulfide product, indicating that temperature control is crucial for forming stable and functional disulfide linkages. beilstein-journals.org Higher temperatures can increase the flexibility of precursor molecules, which can affect the formation of the correct disulfide pairings. mdpi.com

Applications of N,n Bis Acryloyl Cystamine Based Materials

Biomedical and Pharmaceutical Applications

The unique chemical structure of N,N'-Bis(acryloyl)cystamine, particularly its centrally located, reducible disulfide bond, makes it a valuable component in the design of advanced materials for biomedical and pharmaceutical use. Its ability to act as a cross-linker in polymer networks allows for the creation of "smart" materials that can respond to specific biological cues.

This compound (BAC) is extensively utilized in the development of sophisticated drug delivery systems, most notably in the form of stimuli-responsive biodegradable nanohydrogels. nbinno.comnbinno.com These nanoscale, cross-linked polymer networks can encapsulate therapeutic agents and release them in response to specific environmental triggers. The incorporation of BAC as a cross-linking agent is pivotal for creating carriers that can controllably release their payload in targeted locations, enhancing therapeutic efficacy while minimizing systemic toxicity. nbinno.comnbinno.comnih.gov

The core advantage of using BAC in drug delivery vehicles is the ability to achieve controlled and targeted release of therapeutic agents. nbinno.com By integrating BAC into the polymer matrix, materials can be engineered to remain stable under normal physiological conditions but to disassemble or swell upon encountering specific triggers present in pathological environments, such as tumors. nih.govrsc.org This responsiveness is primarily linked to the cleavage of the disulfide bond within the BAC molecule, which serves as the trigger for payload release. nbinno.com

Materials incorporating this compound can be designed to exhibit pH-responsive behavior, enabling drug release in the acidic microenvironments characteristic of tumors (pH 6.5–6.9) or within acidic intracellular compartments like endosomes and lysosomes (pH 4.5–6.0). researchgate.netatomfair.com This is typically achieved by copolymerizing BAC with monomers that contain pH-sensitive functional groups, such as carboxylic acids. researchgate.netrsc.org

For instance, nanogels composed of acrylic acid, spiropyran, and BAC have been developed as multi-stimulus-responsive systems. rsc.org In these systems, the acrylic acid component provides pH sensitivity. At neutral pH (e.g., in the bloodstream), the carboxylic groups are deprotonated, and the hydrogel remains stable. However, in an acidic environment, protonation of these groups can induce structural changes, causing the nanogel to swell and release the encapsulated drug. atomfair.comnih.gov The combination of pH-sensitivity with the redox-responsiveness of BAC allows for dual-triggered release, enhancing the specificity of the drug delivery system. researchgate.netrsc.org

Research on hydrogels based on poly(acrylic acid) cross-linked with a redox-sensitive linker like BAC has demonstrated that the particle size and swelling are pH-dependent. researchgate.netphyschemres.org Similarly, composite nanogels have been designed that can be triggered by an acidic environment, among other stimuli, to release their drug payload over a 24-hour period. rsc.org

Thermo-responsive drug release systems have been developed by incorporating this compound into polymers that exhibit a temperature-dependent phase transition. nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a well-studied thermo-responsive polymer that is often used for this purpose. researchgate.netacs.org PNIPAM-based hydrogels have a volume phase transition temperature (VPTT) around 33°C, near physiological temperature, above which they undergo a conformational change from a swollen, hydrophilic state to a shrunken, hydrophobic state. rsc.org

When BAC is used as a cross-linker in PNIPAM-based nanogels, it creates a network that is sensitive to both temperature and redox conditions. nih.govresearchgate.net The drug can be released when the temperature is raised above the VPTT, causing the nanogel to shrink and expel the encapsulated therapeutic agent. nih.gov This property allows for externally triggered drug release at a specific site, for example, by applying localized heat to a tumor. nih.gov Studies have shown that hydrogels combining PNIPAM and BAC can exhibit significant changes in swelling and transparency in the 30-40°C range, making them suitable for temperature-controlled drug delivery. nih.gov The combination of thermo-responsiveness with the redox-sensitive degradation provided by BAC creates a dual-stimuli system for enhanced control over drug release kinetics. researchgate.net

The defining feature of this compound in drug delivery is its redox sensitivity, which is exploited to trigger drug release within the intracellular environment. nih.govdoaj.org The disulfide bond (-S-S-) in the BAC cross-linker is stable in the extracellular space but can be readily cleaved by reducing agents present inside cells. nbinno.comrsc.org

The primary intracellular reducing agent is glutathione (B108866) (GSH), which is found at significantly higher concentrations inside cells (0.5–10 mM) compared to the extracellular environment (2–20 μM). rsc.org When a BAC-crosslinked nanogel is taken up by a cell, the high intracellular GSH concentration breaks the disulfide bonds. This cleavage of the cross-links leads to the degradation and disassembly of the nanogel network, resulting in the rapid release of the encapsulated drug directly inside the target cell. nih.govrsc.orgresearchgate.net This mechanism ensures that the drug is released preferentially after cellular uptake, maximizing its therapeutic effect on the target cell while minimizing exposure to healthy tissues. utwente.nl

| Polymer System | Drug Model | Reductant (Concentration) | Release Profile | Source |

|---|---|---|---|---|

| N,N'-Bis(acryloyl) cystinamide (NBACA) Nanohydrogel | Paclitaxel (B517696) (PTX) | GSH or DTT (10 mM) | ~80% release in 24 hours | nih.gov |

| Poly(N-isopropylacrylamide) (PNIPAM) based | Doxorubicin (B1662922) (DOX) | Glutathione (GSH) (0.01 M) | Enhanced release at 37°C | researchgate.net |

| Poly(N-vinylpyrrolidone-co-N-vinylformamide) | Doxorubicin (DOX) | Glutathione (GSH) (10 mM) | Up to 85% release in 24 hours | utwente.nl |

| Cellulose (B213188) Nanofiber / N-isopropylacrylamide | Doxorubicin (DOX) | Reducing Environment | Max cumulative release of 39.56% in 60 hours | nih.gov |

The redox-triggered release mechanism is particularly advantageous for cancer therapy because tumor cells often exhibit even higher concentrations of glutathione than normal cells. nih.govrsc.orgutwente.nl This elevated redox potential in the tumor microenvironment provides a specific trigger for BAC-crosslinked drug delivery systems. nih.govnih.gov

Nanocarriers formulated with BAC remain intact in the bloodstream and in healthy tissues where GSH levels are low. Upon accumulation in tumor tissue, either passively through the enhanced permeability and retention (EPR) effect or via active targeting, they are taken up by cancer cells. nih.gov The significantly higher intracellular GSH concentration within these cancer cells rapidly cleaves the disulfide cross-links, leading to the swift degradation of the nanocarrier and a burst release of the anticancer drug precisely at the site of action. nih.govresearchgate.netnih.gov

This targeted degradation enhances the cytotoxicity of the chemotherapeutic agent against cancer cells while sparing healthy cells, thereby improving the therapeutic index. nih.govnih.gov For example, paclitaxel-loaded nanohydrogels crosslinked with a BAC derivative showed high cytotoxicity against MCF-7 breast cancer cells, whereas the empty nanohydrogels were non-toxic. nih.gov Similarly, doxorubicin-loaded nanogels were found to be more cytotoxic to HeLa cells than the free drug, attributed to efficient intracellular release triggered by the reductive environment. researchgate.netnih.gov

| Nanocarrier System | Drug | Cancer Cell Line | Key Finding | Source |

|---|---|---|---|---|

| NBACA Nanohydrogel | Paclitaxel (PTX) | MCF-7 (Breast Cancer) | PTX-loaded nanohydrogel exhibited high cytotoxicity, while blank nanohydrogel was negligible. | nih.gov |

| pNIPA-BISS Nanogel | Doxorubicin (DOX) | HeLa (Cervical Cancer) | DOX-loaded nanogels were more cytotoxic (IC50=0.51μM) than free DOX (IC50=0.83μM). | nih.gov |

| GCMCS-FA-DOX Nanoparticles | Doxorubicin (DOX) | Not Specified | Drug encapsulation efficiency of 94.77% and high glutathione response. | researchgate.net |

Drug Delivery Systems

Nanogels and Microgels as Drug Carriers

Nanogels and microgels are three-dimensional, cross-linked polymer networks that can absorb large quantities of water or biological fluids. nbinno.com Their sub-micron size, high capacity for encapsulating therapeutic molecules, and biocompatibility make them excellent candidates for drug delivery systems. nbinno.com When cross-linked with this compound, these hydrogel particles gain the ability to degrade in response to reducing agents. researchgate.net

The disulfide bonds provided by BAC are stable in the bloodstream but can be cleaved by reducing agents like glutathione, which is present in significantly higher concentrations inside cells compared to the extracellular environment. researchgate.netnih.gov This differential in redox potential is exploited to create "smart" drug carriers that release their payload specifically at the target site, such as within cancer cells. researchgate.net These redox-sensitive microgels can be synthesized from various polymers, including poly(N-isopropylacrylamide) (pNIPA) and poly(acrylic acid) (pAA), to create highly monodispersed, spherical particles. researchgate.net The size of these nanogels can be controlled to be within the range of approximately 40 to 200 nm, making them suitable for processes like endocytosis, where cells engulf materials. nih.gov

A specific application of this compound is in the creation of micelle-like nanoparticles with lightly cross-linked cores. These carriers are often formed from amphiphilic block copolymers, such as poly(ethylene oxide)-b-poly(N-isopropylacrylamide) (PEO-b-PNIPAAm). In aqueous solutions, these copolymers self-assemble into core-shell structures. The hydrophobic BAC cross-linker is incorporated within the hydrophobic core during polymerization, creating a stable, yet biodegradable, nanoparticle.

This cross-linking provides stability to the nanoparticle structure, preventing its dissociation upon dilution in the bloodstream. Researchers have demonstrated that by adjusting the concentration of BAC, it is possible to produce stable nanoparticles with diameters under 150 nm. The hydrophobic cores of these nanoparticles are effective at sequestering hydrophobic drugs. Furthermore, the presence of the disulfide bonds from BAC allows the nanoparticles to degrade in a reducing environment, ensuring biocompatibility and eventual clearance from the body.

Encapsulation Efficiency and Loading Capacity of Therapeutic Agents

The effectiveness of a drug delivery system is heavily dependent on its ability to be loaded with a sufficient amount of a therapeutic agent (loading capacity) and to successfully contain that agent until it reaches its target (encapsulation efficiency). Materials based on this compound have demonstrated high drug-loading capacities for both hydrophobic and hydrophilic drugs.

For instance, nanohydrogels synthesized using a derivative of this compound as both the monomer and cross-linker have shown a high capacity for loading the poorly water-soluble anticancer drug, paclitaxel. nbinno.com The design of these nanogels provides a relatively hydrophobic internal environment and sites for hydrogen bonding, which facilitates the encapsulation of hydrophobic drugs. nbinno.com In one study, as the initial amount of paclitaxel was increased, both the drug loading capacity (DLC) and encapsulation efficiency (EE) of the nanohydrogels increased significantly. nbinno.com Similarly, pNIPA-based nanogels cross-linked with a cystine derivative (a compound similar to BAC) demonstrated a high loading capacity of approximately 16% for the anticancer drug doxorubicin. nih.gov

The table below summarizes findings on the drug loading and encapsulation efficiency of BAC-based nanohydrogels for the hydrophobic drug Paclitaxel.

| Initial Paclitaxel (PTX) Dosage (mg) | Drug Loading Capacity (DLC) (%) | Encapsulation Efficiency (EE) (%) |

|---|---|---|

| 1 | 1.28 | 6.49 |

| 2 | 10.34 | 21.18 |

| 3 | 18.72 | 31.65 |

| 4 | 24.81 | 41.06 |

Delivery of Specific Drugs (e.g., Doxorubicin, Paclitaxel)

The versatility of this compound-cross-linked carriers allows for the delivery of a variety of drugs, tailored to the specific properties of the polymer network.

Doxorubicin (DOX): Doxorubicin, a widely used anticancer drug, is cationic and relatively hydrophilic. It can be effectively loaded into nanogels that have an anionic charge, such as those made from poly(acrylic acid). researchgate.net For example, a degradable core-shell microgel with an anionic core and a cationic shell, both cross-linked with BAC, has been investigated as a carrier for DOX. The positively charged shell facilitates the uptake of the cationic DOX into the anionic core. The release of the drug is then triggered by the acidic and reducing environment typically found in tumors. researchgate.net Studies have shown that DOX-loaded nanogels can be more cytotoxic to cancer cells than the free drug, indicating enhanced delivery and efficacy. nih.gov

Paclitaxel (PTX): Paclitaxel is a potent anticancer agent that is highly hydrophobic. nbinno.com Its poor water solubility presents challenges for its administration. Nanohydrogels prepared with a modified N,N'-Bis(acryloyl)cystinamide (NBACA), which provides a more hydrophobic environment, are particularly suitable for encapsulating PTX. nbinno.com These nanocarriers have demonstrated a high loading capacity for PTX and exhibit a rapid, reduction-sensitive release profile. nbinno.com In a reducing environment mimicking intracellular conditions, these nanohydrogels can release approximately 80% of their paclitaxel payload within 24 hours. nbinno.com

The table below illustrates the characteristics of a specific BAC-based nanogel designed for Doxorubicin delivery.

| Carrier System | Drug | Key Feature | Finding |

|---|---|---|---|

| pNIPA-based nanogel with cystine derivative cross-linker | Doxorubicin | High loading capacity | Achieved ~16% drug loading vs. dry gel weight. nih.gov |

| pNIPA-based nanogel with cystine derivative cross-linker | Doxorubicin | Enhanced cytotoxicity | DOX-loaded nanogels were more cytotoxic to HeLa cells than free DOX. nih.gov |

Biomaterials and Tissue Engineering Scaffolds

The incorporation of this compound into polymer networks enables the creation of biomaterials with tunable mechanical properties and controlled degradation profiles, which are critical for applications in tissue engineering. nih.gov These materials can be designed to mimic the natural extracellular matrix, providing a temporary scaffold for cells to attach, proliferate, and form new tissue.

A notable example involves the synthesis of a functionalized cationic poly(amidoamine) crosslinker created through the Michael addition of agmatine (B1664431) to this compound. nih.gov This novel crosslinker was used to develop a polyethylene (B3416737) glycol diacrylate (PEGDA) hybrid hydrogel. The resulting hydrogel demonstrated:

Tunable Stiffness: The mechanical properties of the hydrogel could be adjusted, which is crucial for guiding cell behavior.

Cell Adhesion Capability: The material supported the three-dimensional in-growth of cells.

Biocompatibility: Both in vitro and in vivo tests confirmed the material's biocompatibility and an adjustable degradation rate. nih.gov

Promotion of Osteogenic Differentiation: The tunable stiffness of the hydrogel was shown to regulate the differentiation of mesenchymal stem cells into bone cells. nih.gov

These characteristics highlight the potential of this compound-based hydrogels as advanced scaffolds for tissue regeneration applications. nih.govnih.gov

Biosensing and Diagnostics

The responsive nature of materials cross-linked with this compound makes them suitable for the development of sensitive biosensors and diagnostic tools.

Redox-sensitive degradable hydrogel particles created with this compound can be utilized to determine the concentrations of reducing agents, such as glutathione. The degradation kinetics of these microgels are dependent on the concentration of the reducing agent. This property allows for the development of systems where the rate of swelling or erosion of the hydrogel can be correlated to the concentration of a specific reducing agent in the surrounding environment. This has potential applications both in vitro for analytical purposes and in vivo for mapping redox potential differences in biological systems.

Hydrogels incorporating this compound have been successfully used to fabricate multifunctional wearable sensors for health monitoring. nih.gov A study detailed the development of a stretchable, self-healing, and bioactive hydrogel sensor by polymerizing acrylamide (B121943) with BAC as a dynamic crosslinker, along with silver-modified polydopamine nanoparticles (PAM/BA-Ag@PDA). nih.govfrontiersin.org

This advanced hydrogel sensor exhibited a combination of desirable mechanical, conductive, and biological properties. nih.govfrontiersin.org

| Property | Value | Reference |

| Tensile Strength | 349.80 kPa | nih.govfrontiersin.org |

| Tensile Strain | 383.57% | nih.govfrontiersin.org |

| Compressive Strength | 263.08 kPa (at 90% compressive strain) | nih.govfrontiersin.org |

| Conductivity | 2.51 S m⁻¹ | nih.govfrontiersin.org |

| Self-Healing | Excellent Near-Infrared (NIR) light-triggered ability | nih.govfrontiersin.org |

| Sensitivity (Gauge Factor) | 1.86 | frontiersin.org |

| Response Time | 138 ms | frontiersin.org |

The hydrogel also demonstrated inherent tissue adhesiveness, antioxidant properties, and a synergistic antibacterial effect. frontiersin.org These features make it a promising material for wearable sensors that can conformally adhere to the skin to monitor both subtle activities and large-scale movements with high reliability. frontiersin.org

Cancer Therapy and Prevention

This compound is a key component in the development of stimuli-responsive nanohydrogels for targeted cancer therapy. nih.gov The disulfide bonds in BAC-crosslinked nanogels are stable in the bloodstream but can be cleaved in the reducing environment of cancer cells, which have a higher concentration of glutathione. nbinno.com This triggers the release of encapsulated anticancer drugs directly at the tumor site, enhancing therapeutic efficacy while minimizing systemic toxicity. nbinno.com

Several studies have demonstrated the use of BAC-based nanogels for the delivery of various chemotherapeutic agents.

Paclitaxel Delivery: A reduction-sensitive nanohydrogel using a novel monomer, N, N'-bis(acryloyl) cystinamide (NBACA), derived from L-cystine, was developed for the delivery of the hydrophobic drug paclitaxel. The nanohydrogel showed a high drug-loading capacity and rapidly biodegraded in a reducing environment, releasing approximately 80% of the paclitaxel within 24 hours. The paclitaxel-loaded nanohydrogels exhibited high cytotoxicity against MCF-7 breast cancer cells, while the blank nanogels were non-toxic.

Doxorubicin Delivery: In another study, poly(N-isopropylacrylamide) (pNIPA) based nanogels were synthesized using an acryloyl derivative of cystine (BISS) as a replacement for this compound, which improved the stability and drug-loading capacity. nbinno.com These nanogels, loaded with doxorubicin (DOX), showed enhanced drug release in the presence of glutathione. nbinno.com The DOX-loaded nanogels were found to be more cytotoxic to HeLa cells than free DOX. nbinno.com

| Anticancer Drug | Carrier System | Key Findings | Reference |

| Paclitaxel | N, N'-bis(acryloyl) cystinamide (NBACA) nanohydrogel | High drug-loading capacity; ~80% drug release in 24h in a reducing environment; High cytotoxicity against MCF-7 cells. | |

| Doxorubicin | Poly(N-isopropylacrylamide)-BISS nanogel | High loading capacity (~16%); Enhanced drug release in reducing conditions; More cytotoxic to HeLa cells (IC50=0.51μM) than free DOX (IC50=0.83μM). nbinno.com | nbinno.com |

Anti-inflammatory Properties

While direct and extensive research on the intrinsic anti-inflammatory properties of this compound is limited, its application in materials with antioxidant and bioactive properties suggests a potential role in modulating inflammatory responses. For instance, the previously mentioned PAM/BA-Ag@PDA hydrogel developed for wearable sensors exhibited antioxidant capabilities. frontiersin.org Antioxidant activity is often linked to anti-inflammatory effects, as oxidative stress is a key contributor to inflammation.

Furthermore, nanomedicines utilizing this compound as a degradable crosslinker are being explored for the treatment of inflammatory conditions. nih.gov For example, nanoparticles designed for inflamed cartilage have used BAC to ensure a more effective release of their payload within the intracellular compartment of cells in the inflamed tissue. nih.gov This targeted delivery approach is crucial for treating inflammatory diseases by concentrating therapeutic agents at the site of inflammation, thereby potentially reducing systemic side effects.

Analytical and Separation Sciences

In the fields of analytical and separation sciences, this compound is widely used as a reversible cross-linking agent in polyacrylamide gel electrophoresis (PAGE). nih.gov The disulfide bond in the BAC cross-linker can be easily cleaved by a suitable reducing agent, such as dithiothreitol (B142953) (DTT).

This property simplifies the isolation and recovery of macromolecules, such as DNA and proteins, after separation on the gel. nih.gov Once the separation is complete, the gel can be dissolved by adding a reducing agent, allowing for the straightforward extraction of the separated molecules for further analysis or use. A common recommendation for DNA purification is to use a 12:1 ratio of acrylamide to BAC. A 1-gram slice of a 4% gel prepared with this ratio can be dissolved in 5 mL of 100 mM DTT in a TBE buffer at pH 8.3 in under 30 minutes.

Reversible Cross-Linker for Polyacrylamide Gels

This compound (BAC) is a versatile molecule that serves as a reversible cross-linking agent in the synthesis of polyacrylamide gels. thermofisher.comnih.govthermofisher.com Its key structural feature is a disulfide bond within its backbone, which provides the unique functionality of cleavability. nbinno.com Unlike more common cross-linkers like N,N'-methylenebisacrylamide, the disulfide linkage in BAC can be readily broken under mild reducing conditions. sigmaaldrich.comfishersci.ie This property is extensively utilized in molecular biology for applications in polyacrylamide gel electrophoresis (PAGE). nbinno.com

The reversibility of the cross-links allows for the dissolution of the gel matrix after electrophoresis, which in turn facilitates the recovery of separated macromolecules. nbinno.comsigmaaldrich.com The process involves treating the gel slice containing the molecule of interest with a suitable reducing agent, such as dithiothreitol (DTT). sigmaaldrich.comfishersci.ie Research has shown that the dissolution is efficient under specific conditions. For example, a 1-gram slice of a 4% polyacrylamide gel cross-linked with BAC (using a 12:1 ratio of acrylamide to BAC) can be dissolved in 5 mL of 100 mM DTT in a TBE buffer at pH 8.3 in under 30 minutes. sigmaaldrich.comfishersci.ie The pH of 8.3 is considered optimal for achieving rapid dissolution of the gel. sigmaaldrich.com

Table 1: Conditions for Dissolution of BAC-Cross-linked Polyacrylamide Gels

| Parameter | Condition | Source(s) |

| Gel Concentration | 4% Polyacrylamide | sigmaaldrich.comfishersci.ie |

| Acrylamide:BAC Ratio | 12:1 | sigmaaldrich.comfishersci.ie |

| Reducing Agent | 100 mM Dithiothreitol (DTT) | sigmaaldrich.comfishersci.ie |

| Buffer | TBE (Tris/Borate/EDTA) | sigmaaldrich.comfishersci.ie |

| pH | 8.3 (Optimal) | sigmaaldrich.com |

| Dissolution Time | < 30 minutes | sigmaaldrich.comfishersci.ie |

The ability to dissolve the polyacrylamide gel matrix is the primary advantage of using this compound as a cross-linker, as it greatly simplifies the isolation of macromolecules that have been separated during electrophoresis. nbinno.comsigmaaldrich.com Traditional methods for extracting molecules from polyacrylamide gels can be cumbersome and may result in lower yields. The use of BAC provides a straightforward alternative: once the band of interest is identified and excised, the gel piece is simply incubated with a reducing agent to break the disulfide cross-links, liquefying the matrix and releasing the trapped macromolecules. nbinno.comsigmaaldrich.com This process is significantly less labor-intensive than conventional techniques like the "crush and soak" method.

This approach has been successfully applied to create dissolvable polyacrylamide beads for high-throughput applications. By crosslinking acrylamide with BAC, researchers have fabricated beads that can be rapidly dissolved in the presence of DTT to release their contents, such as DNA barcode primers. This technology is valuable for single-cell and single-molecule analyses.

This compound is specifically recommended and used for the purification of DNA from polyacrylamide gels. thermofisher.comnbinno.com The reversible nature of the BAC cross-links allows for the efficient and gentle recovery of DNA fragments after electrophoretic separation. nbinno.com This is crucial for downstream applications that require pure, high-quality DNA, such as cloning, sequencing, or polymerase chain reaction (PCR).

For optimal DNA purification, a 12:1 ratio of acrylamide to BAC is recommended for gel preparation. sigmaaldrich.com After separation, the DNA fragment of interest is located, the gel slice is cut out, and the matrix is dissolved with a reducing agent like DTT. sigmaaldrich.comfishersci.ie This releases the DNA into the solution, from which it can be easily precipitated and collected, free from the gel matrix.

Challenges and Future Directions in Bac Research

Overcoming Incomplete Degradation in Thermally-Initiated Polymerization

A significant challenge in the use of BAC lies in the incomplete degradation of polymers synthesized via conventional thermally-initiated free radical polymerization. nih.gov This issue arises from uncontrolled side reactions, including chain-branching and self-cross-linking, that occur at the elevated temperatures required for thermal initiation. nih.govrsc.org These side reactions can lead to the formation of non-degradable thioether cross-links, compromising the intended biodegradability of the material. rsc.org

To address this, researchers have turned to alternative polymerization techniques. A key strategy is the use of redox-initiated aqueous precipitation polymerization, which can be conducted at lower temperatures. nih.govrsc.org This approach minimizes side reactions and preserves the integrity of the disulfide bonds within the BAC cross-linker, resulting in polymers that demonstrate more complete erosion in response to reducing agents. nih.gov

Table 1: Comparison of Polymerization Methods for BAC-Crosslinked Hydrogels

| Polymerization Method | Typical Temperature | Key Advantages | Key Disadvantages |

| Thermally-Initiated | High (e.g., 70-80°C) rsc.org | Simple, widely used | Incomplete degradation, side reactions nih.govrsc.org |

| Redox-Initiated | Low (e.g., 25-50°C) rsc.org | Complete degradation, improved disulfide stability nih.gov | May require additional reagents (e.g., accelerants) rsc.org |